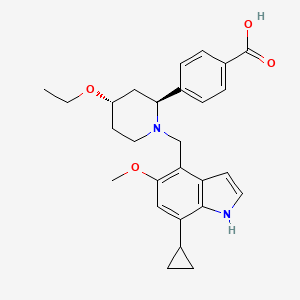
Factor B-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthetic routes and reaction conditions for Factor B-IN-4 involve the preparation of heterocyclic compounds. The specific preparation method for this compound is detailed in the patent WO2022028507A1 . The industrial production methods for this compound are not widely documented, but it is typically synthesized in research laboratories under controlled conditions.
化学反応の分析
Factor B-IN-4 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Factor B-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the complement system and its role in various chemical reactions.
Biology: Helps in understanding the biological pathways involving complement factor B and its inhibition.
Industry: Used in the development of new drugs and therapeutic agents targeting the complement system.
作用機序
Factor B-IN-4 exerts its effects by inhibiting complement factor B, a key component of the alternative complement pathway . This inhibition prevents the activation of C3 convertase and subsequently C5 convertase, which are crucial for the amplification of the complement cascade . By targeting complement factor B, this compound selectively affects the alternative complement pathway while leaving the classical and lectin pathways intact .
類似化合物との比較
Factor B-IN-4 is unique in its potent inhibition of complement factor B with an IC50 value of 1 μM . Similar compounds include:
特性
分子式 |
C27H32N2O4 |
|---|---|
分子量 |
448.6 g/mol |
IUPAC名 |
4-[(2S,4S)-1-[(7-cyclopropyl-5-methoxy-1H-indol-4-yl)methyl]-4-ethoxypiperidin-2-yl]benzoic acid |
InChI |
InChI=1S/C27H32N2O4/c1-3-33-20-11-13-29(24(14-20)18-6-8-19(9-7-18)27(30)31)16-23-21-10-12-28-26(21)22(17-4-5-17)15-25(23)32-2/h6-10,12,15,17,20,24,28H,3-5,11,13-14,16H2,1-2H3,(H,30,31)/t20-,24-/m0/s1 |
InChIキー |
ZZLHVLINQSBHSO-RDPSFJRHSA-N |
異性体SMILES |
CCO[C@H]1CCN([C@@H](C1)C2=CC=C(C=C2)C(=O)O)CC3=C(C=C(C4=C3C=CN4)C5CC5)OC |
正規SMILES |
CCOC1CCN(C(C1)C2=CC=C(C=C2)C(=O)O)CC3=C(C=C(C4=C3C=CN4)C5CC5)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















